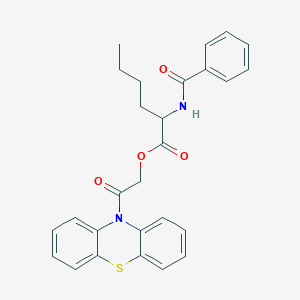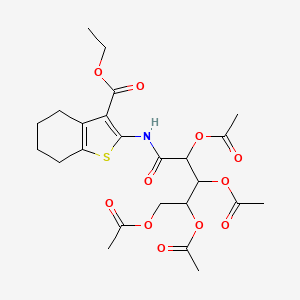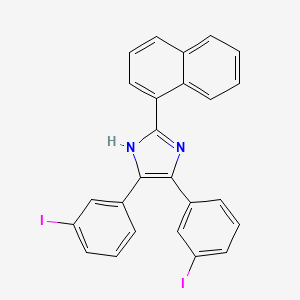![molecular formula C17H12N2O4S B15008295 (5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15008295.png)
(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyl group, a sulfanylidene group, and a diazinane ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the phenyl and sulfanylidene groups. Common synthetic routes may include:
Formation of the Diazinane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: This can be achieved through various substitution reactions, often using phenyl halides and suitable catalysts.
Addition of the Sulfanylidene Group: This step may involve the use of sulfur-containing reagents under specific conditions to introduce the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in oxidative stress or microbial growth.
Pathways: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-thioxo-1,3-diazinane-4,6-dione
- (5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-oxo-1,3-diazinane-4,6-dione
Uniqueness
(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C17H12N2O4S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H12N2O4S/c20-12-7-6-10(14(21)9-12)8-13-15(22)18-17(24)19(16(13)23)11-4-2-1-3-5-11/h1-9,20-21H,(H,18,22,24)/b13-8+ |
Clave InChI |
JPVNFITUUMOHPY-MDWZMJQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)O)O)/C(=O)NC2=S |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)O)O)C(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile](/img/structure/B15008216.png)
![6-Amino-4-(4-chlorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008219.png)
![7-[(2-hydroxyethyl)amino]-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15008223.png)
![3-benzyl-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole](/img/structure/B15008225.png)
![2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B15008227.png)

methanone](/img/structure/B15008232.png)
![2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl 2-methylfuran-3-carboxylate](/img/structure/B15008243.png)

![N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B15008265.png)
![N'-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15008267.png)
![4-[(Z)-(Hydroxyimino)[4-(4-nitrophenyl)piperazin-1-YL]methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15008270.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008275.png)

